Eupalinolida A

Descripción general

Descripción

Eupalinolide B es una lactona sesquiterpénica de origen natural aislada de la planta medicinal china tradicional Eupatorium lindleyanum. Este compuesto ha llamado la atención debido a sus potentes actividades biológicas, incluyendo propiedades antiinflamatorias y anticancerígenas .

Aplicaciones Científicas De Investigación

Química: Eupalinolide B sirve como un andamiaje valioso para la síntesis de compuestos novedosos con actividades biológicas mejoradas.

Biología: Se ha demostrado que modula varias vías biológicas, convirtiéndolo en una herramienta útil para estudiar procesos celulares.

Medicina: Eupalinolide B exhibe una potente actividad anticancerígena, particularmente contra el cáncer de páncreas, al inducir la generación de especies reactivas de oxígeno (ROS) y al interrumpir la homeostasis del cobre También tiene propiedades antiinflamatorias, convirtiéndolo en un posible agente terapéutico para enfermedades inflamatorias.

Mecanismo De Acción

Eupalinolide B ejerce sus efectos a través de múltiples mecanismos:

Inducción de apoptosis: Eupalinolide B induce apoptosis en las células cancerosas al elevar los niveles de ROS y al interrumpir la homeostasis del cobre.

Interrupción de la homeostasis del cobre: El compuesto interfiere con las vías de unión de iones de cobre, lo que lleva a una posible cuproptosis (muerte celular inducida por cobre).

Blancos moleculares y vías: Eupalinolide B se dirige a varias vías moleculares, incluida la vía MAPK, y mejora la fosforilación de JNK, lo que contribuye a sus efectos citotóxicos.

Análisis Bioquímico

Biochemical Properties

Eupalinolide A interacts with various enzymes and proteins. It is rapidly hydrolyzed by carboxylesterase and undergoes cytochrome P450 (CYP)-mediated oxidation in human liver microsomes .

Cellular Effects

Eupalinolide A has been shown to significantly inhibit cell proliferation and migration by arresting the cell cycle at the G1 phase and inducing autophagy in hepatocellular carcinoma cells . This autophagy induction is mediated by reactive oxygen species (ROS) and ERK signaling activation .

Molecular Mechanism

The mechanism of action of Eupalinolide A involves its interaction with biomolecules, leading to changes in gene expression. For instance, Eupalinolide J, a compound similar to Eupalinolide A, has been shown to suppress the growth of triple-negative breast cancer cells by targeting the STAT3 signaling pathway .

Temporal Effects in Laboratory Settings

Eupalinolide A and its isomer, Eupalinolide B, are rapidly hydrolyzed by carboxylesterase in human liver microsomes . The metabolic stability and enzyme kinetics of this process have been studied, revealing differences in the hydrolytic stability of Eupalinolide A and Eupalinolide B in human liver microsomes and rat liver microsomes .

Dosage Effects in Animal Models

While specific dosage effects of Eupalinolide A in animal models are not well-documented, the water extract of Eupatorium lindleyanum DC., which contains Eupalinolide A, has been shown to have significant anti-hypertensive effects in different animal models .

Metabolic Pathways

Eupalinolide A is involved in various metabolic pathways. It undergoes carboxylesterase-mediated hydrolysis and cytochrome P450 (CYP)-mediated oxidation in human liver microsomes .

Transport and Distribution

It is known that Eupalinolide A undergoes metabolic processes in human liver microsomes, suggesting that it may be transported to the liver for metabolism .

Subcellular Localization

Given its interactions with enzymes in human liver microsomes, it may be localized in the endoplasmic reticulum, where many drug-metabolizing enzymes are found .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Eupalinolide B se puede sintetizar mediante varias rutas químicas. Un método común implica la extracción de Eupatorium lindleyanum utilizando solventes orgánicos seguido de purificación cromatográfica . La ruta sintética típicamente involucra la formación del esqueleto germacreno, seguido de lactonización para formar la estructura de lactona sesquiterpénica.

Métodos de producción industrial: La producción industrial de Eupalinolide B se basa principalmente en la extracción de Eupatorium lindleyanum. El material vegetal se somete a extracción con solventes, y el extracto crudo se purifica utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) para aislar Eupalinolide B en alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: Eupalinolide B experimenta varias reacciones químicas, incluyendo:

Oxidación: Eupalinolide B se puede oxidar para formar epóxidos y otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el anillo lactónico en una forma más reducida.

Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo lactónico u otros sitios reactivos de la molécula.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.

Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen epóxidos, lactonas reducidas y derivados sustituidos, que pueden tener diferentes actividades biológicas en comparación con el compuesto original .

Comparación Con Compuestos Similares

Eupalinolide B es parte de una familia de lactonas sesquiterpénicas, que incluye compuestos similares como Eupalinolide A y otros sesquiterpenos germacrenos . En comparación con sus análogos, Eupalinolide B es único debido a su configuración específica y sus potentes actividades biológicas. Eupalinolide A, por ejemplo, tiene una configuración diferente y exhibe efectos biológicos distintos .

Lista de compuestos similares:

- Eupalinolide A

- Germacrene D

- Parthenolide

- Costunolide

Estos compuestos comparten similitudes estructurales pero difieren en sus actividades biológicas específicas y mecanismos de acción .

Propiedades

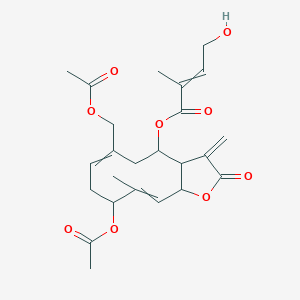

IUPAC Name |

[(3aR,4R,6Z,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10+,18-6-/t19-,20+,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWMABTYJYZFLK-FHEQDPKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/C[C@@H]1OC(=O)C)/COC(=O)C)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855825 | |

| Record name | (3aR,4R,6Z,9S,10E,11aR)-9-(Acetyloxy)-6-[(acetyloxy)methyl]-10-methyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-4-hydroxy-2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877822-41-8 | |

| Record name | (3aR,4R,6Z,9S,10E,11aR)-9-(Acetyloxy)-6-[(acetyloxy)methyl]-10-methyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-4-hydroxy-2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-8-[(1-methyl-6-phenyl-1H-imidazo[4,5-b]pyrid](/img/new.no-structure.jpg)

![Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1142125.png)

![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-propanoyloxyethyl]oxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142140.png)

![Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1142146.png)